ethyl 4-{2,5-dimethyl-3-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate
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Overview
Description
Ethyl 4-{2,5-dimethyl-3-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolo-benzothiazole moiety, which is known for its diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2,5-dimethyl-3-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate typically involves multiple steps. One common method includes the acylation of alkyl 2-hydrazinyl-2-iminoacetates with chlorides, followed by condensation with acyl hydrazides . Another approach involves the reaction of acid chlorides with ethyl β-N-Boc-oxalamidrazone . These reactions are usually carried out under controlled conditions, such as in the presence of a base like triethylamine and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2,5-dimethyl-3-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Ethyl 4-{2,5-dimethyl-3-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{2,5-dimethyl-3-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate involves its interaction with specific molecular targets. The triazolo-benzothiazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes, ultimately resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-dimethyl-5-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate
- Ethyl 4-(4-methoxyphenyl)-2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate
Uniqueness
Ethyl 4-{2,5-dimethyl-3-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate is unique due to its specific structural features, which confer distinct biological activities
Properties
Molecular Formula |
C25H22N4O3S2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C25H22N4O3S2/c1-4-32-23(31)17-9-11-18(12-10-17)28-15(2)13-19(16(28)3)21(30)14-33-24-26-27-25-29(24)20-7-5-6-8-22(20)34-25/h5-13H,4,14H2,1-3H3 |
InChI Key |
WVTLVSSIPHOOAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4)C |
Origin of Product |
United States |
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